Methyl 3-amino-2,3,6-trideoxy-6-(2lambda(5)-1,2-triazadienyl)hexopyranoside
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-amino-2,3,6-trideoxy-6-(2lambda(5)-1,2-triazadienyl)hexopyranoside is a complex organic compound that belongs to the class of hexopyranosides These compounds are characterized by a six-membered ring structure containing oxygen and various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-amino-2,3,6-trideoxy-6-(2lambda(5)-1,2-triazadienyl)hexopyranoside typically involves multiple steps, starting from readily available precursors. Common synthetic routes may include:
Glycosylation: The initial step often involves the glycosylation of a suitable sugar derivative to introduce the hexopyranoside ring.
Functional Group Modification:
Purification: The final product is purified using techniques like chromatography to ensure high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors and automated purification systems.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-amino-2,3,6-trideoxy-6-(2lambda(5)-1,2-triazadienyl)hexopyranoside can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the triazadienyl group to other functional groups.
Substitution: The amino group can participate in substitution reactions to form derivatives with different substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of substituted hexopyranosides.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have biological activity and could be studied for its effects on various biological systems.
Medicine: Potential medicinal applications include its use as a precursor for drug development.
Industry: Industrial applications may involve its use in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 3-amino-2,3,6-trideoxy-6-(2lambda(5)-1,2-triazadienyl)hexopyranoside involves its interaction with specific molecular targets. The triazadienyl group may interact with enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact pathways involved.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other hexopyranosides with different functional groups, such as:
- Methyl 2,3,6-trideoxy-3-C-methyl-3-nitro-beta-L-arabino-hexopyranoside
- Methyl 2,3,6-trideoxy-3-C-methyl-3-amino-beta-L-arabino-hexopyranoside
Properties
CAS No. |
69975-35-5 |
---|---|
Molecular Formula |
C7H14N4O3 |
Molecular Weight |
202.21 g/mol |
IUPAC Name |
4-amino-2-(azidomethyl)-6-methoxyoxan-3-ol |
InChI |
InChI=1S/C7H14N4O3/c1-13-6-2-4(8)7(12)5(14-6)3-10-11-9/h4-7,12H,2-3,8H2,1H3 |
InChI Key |
ZHKFCMPRGMWNQW-UHFFFAOYSA-N |
Canonical SMILES |
COC1CC(C(C(O1)CN=[N+]=[N-])O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.